PTC-209
概要
説明
PTC-209は、ポリコーム複合体タンパク質BMI-1(Bリンパ腫Mo-MLV挿入領域1ホモログ)を特異的に標的とする低分子阻害剤です。この化合物は、癌を誘発する細胞の増殖を阻害する能力により、特に癌研究において、様々な科学研究分野で有望視されています。
科学的研究の応用
PTC-209 has a wide range of scientific research applications:
Cancer Research: this compound has been extensively studied for its anti-cancer properties. .
Stem Cell Research: The compound has been used to study the self-renewal properties of cancer-initiating cells and stem cells.
Epigenetic Research: This compound is used to study the role of BMI-1 in epigenetic transcriptional silencing and its impact on tumorigenesis.
作用機序
PTC-209は、細胞周期調節に関与するポリコームグループRINGフィンガータンパク質であるBMI-1の発現を阻害することで、その効果を発揮します。BMI-1の阻害は、以下につながります。
細胞増殖の抑制: This compoundは、G1期細胞周期停止を誘導し、細胞増殖を抑制します。.
アポトーシスの促進: この化合物は、抗アポトーシスタンパク質をダウンレギュレートし、プロアポトーシスタンパク質をアップレギュレートすることで、癌細胞のアポトーシスを促進します。.
腫瘍増殖の阻害: This compoundは、癌を誘発する細胞の自己複製特性を抑制し、生体内での腫瘍増殖を阻害します。.
類似の化合物との比較
This compoundは、BMI-1の選択的阻害において独特です。類似の化合物には、以下が含まれます。
PTC-124: 異なる分子標的を持つ別の低分子阻害剤。
PHCCC: 類似の阻害特性を持つ化合物ですが、異なる経路を標的とします。
PPZ2: 異なる作用機序を持つ低分子阻害剤。
準備方法
PTC-209は、低分子による遺伝子発現調節(GEMS)技術を用いて合成されます。合成経路には、以下の手順が含まれます。
出発物質: 合成は、2,6-ジブロモ-4-メトキシフェニルと2-メチルイミダゾ[1,2-a]ピリミジン-3-イルから始まります。
反応条件: 反応は、チアゾール-2-アミン誘導体の存在下、制御された温度と圧力条件下で行われます。
精製: 最終生成物は、高速液体クロマトグラフィー(HPLC)を使用して精製され、98%以上の純度が達成されます。
化学反応の分析
PTC-209は、いくつかの種類の化学反応を起こします。
酸化: this compoundは、強力な酸化剤の存在下で酸化され、酸化誘導体の生成につながります。
還元: この化合物は、還元剤を用いて還元され、還元誘導体の生成につながります。
置換: this compoundは、置換反応を起こし、分子上の官能基が他の基に置き換えられます。
これらの反応で使用される一般的な試薬と条件には、以下が含まれます。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、求核剤。
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
癌研究: this compoundは、その抗癌特性について広く研究されています。 .
心臓研究: This compoundは、化学誘導された直接心臓リモデリングによって心臓線維芽細胞を心筋細胞に変換するために使用されており、心臓再生療法にとって重要な意味を持っています。.
幹細胞研究: この化合物は、癌を誘発する細胞と幹細胞の自己複製特性を研究するために使用されています。.
エピジェネティクス研究: This compoundは、BMI-1のエピジェネティックな転写サイレンシングにおける役割と腫瘍形成への影響を研究するために使用されます。.
類似化合物との比較
PTC-209 is unique in its selective inhibition of BMI-1. Similar compounds include:
PTC-124: Another small-molecule inhibitor with different molecular targets.
PHCCC: A compound with similar inhibitory properties but targets different pathways.
PPZ2: A small-molecule inhibitor with a different mechanism of action.
This compound stands out due to its specificity for BMI-1 and its potent anti-cancer activity .
特性
IUPAC Name |
N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N5OS/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19/h3-8H,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOOCQSWCCRVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315704-66-6 | |
Record name | 315704-66-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PTC-209?
A1: this compound specifically inhibits the polycomb group protein Bmi-1 [, ]. This protein is part of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in gene silencing and epigenetic regulation [, ].
Q2: How does this compound affect Bmi-1?
A2: this compound acts as a transcriptional inhibitor of Bmi-1, leading to a reduction in its protein levels [, , ]. While the precise mechanism remains under investigation, studies have shown that it does not directly affect other PRC1 subunits like CBX-7 and RING1B [].
Q3: What are the downstream effects of Bmi-1 inhibition by this compound?
A3: this compound-mediated Bmi-1 inhibition leads to various downstream effects, including:
- Reactivation of Tumor Suppressor Genes: Bmi-1 normally represses tumor suppressor genes like CDKN2A (p16) and CDKN1A (p21) [, ]. This compound reverses this repression, leading to their upregulation and subsequent cell cycle arrest [, ].
- Induction of Apoptosis: this compound treatment has been shown to induce apoptosis (programmed cell death) in various cancer cell lines [, , , ]. This is likely mediated through multiple pathways, including mitochondrial apoptosis and p53 activation [, , ].
- Impairment of Cancer Stem Cells: Bmi-1 plays a crucial role in the self-renewal and maintenance of cancer stem cells (CSCs) [, ]. This compound effectively targets these CSCs, hindering their growth and potentially reducing tumor recurrence [, , , ].
Q4: Does this compound affect other signaling pathways?
A4: Research suggests that this compound can influence other signaling pathways besides those directly related to Bmi-1. For instance, it has shown effects on:
- NOTCH Signaling: this compound downregulates NOTCH signaling proteins like NOTCH1, HES1, and MYC, contributing to its anti-proliferative effects in leukemia cells [].
- AKT Pathway: this compound impacts the AKT pathway in a glucose and cell context-dependent manner, potentially by influencing PHLPP expression, particularly in endometrial cancer cells [].
- Hippo Pathway: In rhabdomyosarcoma, this compound has been linked to the activation of the Hippo tumor suppressor pathway, leading to decreased YAP levels and reduced expression of YAP/TAZ target genes [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H11Br2N5OS, and its molecular weight is 481.19 g/mol.
Q6: Has the stability of this compound been investigated?
A6: While the provided research doesn't delve into detailed stability studies of this compound, certain aspects are highlighted:
- Nanoparticle Delivery: One study successfully utilized nanoparticle-based delivery systems to encapsulate and deliver this compound both systemically and intratumorally, suggesting the potential for formulating this compound for improved stability and delivery [].
Q7: What types of cancer cells have shown sensitivity to this compound in vitro?
A7: this compound has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:
- Acute Myeloid Leukemia (AML): this compound induces apoptosis in AML cell lines and primary AML cells, particularly in the immature CD34+CD38- population, which is enriched for leukemia stem cells [, ].
- Lung Cancer: this compound inhibits the growth of both small cell and non-small cell lung cancer cell lines [, ].
- Breast Cancer: It effectively targets breast cancer cell lines and has been shown to reduce the breast cancer stem cell phenotype [, ].
- Colon Cancer: this compound exhibits anti-proliferative effects in colon cancer cell lines [].
- Glioblastoma: It effectively inhibits glioblastoma cell proliferation, migration, and the self-renewal of glioblastoma stem cells [].
- Rhabdomyosarcoma: this compound demonstrates potent anti-tumor activity against alveolar rhabdomyosarcoma cell lines, inhibiting proliferation and inducing apoptosis [, ].
- Biliary Tract Cancer: It reduces cell viability and induces cell cycle arrest in biliary tract cancer cells, suggesting potential as a therapeutic agent [].
- Esophageal Squamous Cell Carcinoma: this compound, especially when combined with cisplatin, exhibits inhibitory effects on esophageal squamous cell carcinoma progression [].
Q8: Has the in vivo efficacy of this compound been evaluated?
A8: Yes, this compound has shown promising results in preclinical in vivo models:
- Xenograft Models: this compound significantly reduced tumor growth in xenograft models of various cancers, including acute myeloid leukemia, glioblastoma, rhabdomyosarcoma, and prostate cancer [, , , ].
- Synergistic Effects: In a prostate cancer model, this compound enhanced the efficacy of castration therapy, suggesting potential for combination therapies [].
Q9: Are there any known mechanisms of resistance to this compound?
A10: While dedicated resistance studies are limited, one study suggested that overexpression of SP1, a transcription factor involved in thymidylate synthase (TS) expression, might contribute to this compound resistance in non-small cell lung cancer [].
Q10: What are the future directions for research on this compound?
A10: Further research on this compound should focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。